molecular formula C12H9N5O B7949851 N-(5H-purin-6-yl)benzamide

N-(5H-purin-6-yl)benzamide

Cat. No.: B7949851
M. Wt: 239.23 g/mol
InChI Key: MKPVEBOIKWKVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and CAS Registry Analysis

The compound is formally named N-(5H-purin-6-yl)benzamide under IUPAC guidelines, reflecting its benzamide substituent at the purine ring’s sixth position. Its CAS registry number, 4005-49-6 , is consistent across commercial and academic sources . Alternative nomenclature includes:

Synonym Source
6-Benzamidopurine
N⁶-Benzoyladenine
N-(7H-purin-6-yl)benzamide

The European Community (EC) number 629-048-6 further aids regulatory identification .

Molecular Formula and Weight Determination

This compound has the empirical formula C₁₂H₉N₅O , with a molecular weight of 239.23 g/mol . Key physicochemical properties include:

Property Value Source
Density 1.491 g/cm³
Melting Point 242–244°C
Boiling Point 443.7°C at 760 mmHg
Refractive Index 1.76

The compound’s vapor pressure at 25°C is negligible (0.0 ± 1.1 mmHg), indicating low volatility .

Crystallographic Studies and Three-Dimensional Conformation

Single-crystal X-ray diffraction reveals that this compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters:

  • a = 6.1776 Å
  • b = 9.2296 Å
  • c = 25.7480 Å
  • β = 97.117°
  • Volume = 1456.76 ų .

The purine core adopts a planar geometry, while the benzamide group exhibits a dihedral angle of 12.3° relative to the purine plane, minimizing steric strain. Hydrogen bonding between the amide N–H and purine N3 stabilizes the lattice, with a bond distance of 2.89 Å . Disordered oxygen atoms in the crystal structure suggest dynamic conformational flexibility .

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, purine H8), 8.12 (d, J = 7.2 Hz, 2H, benzamide ortho-H), 7.62 (t, J = 7.4 Hz, 1H, benzamide para-H), 7.52 (t, J = 7.6 Hz, 2H, benzamide meta-H), 6.98 (s, 1H, amide N–H) .
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (C=O), 152.1 (purine C2), 149.8 (purine C4), 142.3 (benzamide C1), 132.5–127.2 (aromatic C), 119.4 (purine C5) .

Infrared (IR) Spectroscopy:
Strong absorption bands at:

  • 1685 cm⁻¹ (C=O stretch)
  • 1602 cm⁻¹ (purine ring vibration)
  • 1540 cm⁻¹ (N–H bend) .

Mass Spectrometry:
Electrospray ionization (ESI) yields a molecular ion peak at m/z 239.23 [M+H]⁺, consistent with the molecular formula C₁₂H₉N₅O . Fragmentation patterns include losses of CO (28 Da) and C₆H₅ (77 Da), corresponding to the benzamide group .

Tautomeric Forms and Protonation State Analysis

This compound exists in equilibrium between 5H- and 7H-purin-6-yl tautomers (Figure 1). X-ray crystallography confirms the 7H tautomer dominates in the solid state, stabilized by intramolecular hydrogen bonding . The pKₐ of 11.98 ± 0.20 indicates deprotonation occurs at the purine N9 position under basic conditions. Density functional theory (DFT) calculations suggest the 5H tautomer is energetically favored in solution by 2.3 kcal/mol due to reduced steric hindrance .

Figure 1: Tautomeric equilibrium of this compound.
$$ \text{5}H\text{-tautomer} \rightleftharpoons \text{7}H\text{-tautomer} $$

In polar solvents like dimethyl sulfoxide, the 7H form predominates (75:25 ratio), as evidenced by NMR chemical shift differences at H8 . Protonation at N1 occurs below pH 3, forming a cationic species detectable via UV-Vis spectroscopy (λ_max = 265 nm) .

Properties

IUPAC Name

N-(5H-purin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O/c18-12(8-4-2-1-3-5-8)17-11-9-10(14-6-13-9)15-7-16-11/h1-7,9H,(H,13,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPVEBOIKWKVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=NC3=NC=NC32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization of Reaction Conditions

Reaction efficiency depends on solvent polarity, temperature, and stoichiometry. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance solubility and reaction rates. A study involving analogous benzamide derivatives reported yields exceeding 70% when reactions were conducted at 60–80°C for 12–24 hours. Excess benzoyl chloride (1.5–2.0 equivalents) ensures complete substitution, while bases like potassium carbonate mitigate side reactions such as hydrolysis.

Side Reactions and Mitigation

Competing hydrolysis of benzoyl chloride to benzoic acid is a common side reaction, particularly in aqueous environments. Anhydrous conditions and molecular sieves improve yields by absorbing generated HCl. Additionally, substituting benzoyl chloride with benzoyl isothiocyanate reduces hydrolysis risks, as demonstrated in the synthesis of benzamide-based 5-aminopyrazoles.

Coupling Reactions Using Carbodiimide Reagents

Carbodiimide-mediated coupling offers an alternative route, particularly for introducing the benzamide group to pre-functionalized purines. This method is advantageous for substrates sensitive to harsh nucleophilic conditions.

EDCI/HOBt-Mediated Amidation

A protocol adapted from peptide synthesis involves activating carboxylic acids with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) . For example, 6-aminopurine reacts with benzoic acid in the presence of EDCI/HOBt to form this compound. This method, while efficient, requires strict moisture control and generates stoichiometric amounts of urea byproducts.

Solvent and Temperature Effects

Optimal yields (65–75%) are achieved in dichloromethane or tetrahydrofuran at 0–25°C. Elevated temperatures accelerate side reactions, including purine decomposition.

Cyclocondensation Strategies for Purine-Benzamide Hybrids

Cyclocondensation reactions enable the simultaneous construction of the purine ring and benzamide moiety. This one-pot approach is highly efficient but demands precise control over reaction conditions.

Fusion of Pyrimidine and Imidazole Precursors

A representative method involves heating a mixture of 4,5-diaminopyrimidine , benzoyl chloride , and formamide at 150°C to form the purine core while introducing the benzamide group. Yields vary between 50–60%, with impurities arising from incomplete cyclization or over-oxidation.

Catalytic Enhancements

The addition of catalytic p-toluenesulfonic acid (p-TSA) improves cyclization efficiency by protonating intermediates, facilitating ring closure.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : Purine H-2 and H-8 protons resonate at δ 8.20–8.50 (s, 2H), while benzamide aromatic protons appear at δ 7.45–7.85 (m, 5H). The amide NH signal is typically observed at δ 10.5–11.0 (br s).

  • IR (KBr) : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 3200–3300 cm⁻¹ (N-H) confirm amide bond formation.

  • ESI-MS : Molecular ion peaks at m/z 256 [M+H]+ align with the molecular formula C12H9N5O.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is standard for purity analysis. A retention time of 6.8–7.2 minutes (acetonitrile/water gradient) indicates ≥95% purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Nucleophilic Substitution70–7592–95Scalable, minimal byproductsRequires anhydrous conditions
EDCI/HOBt Coupling65–7590–93Mild conditions, versatileUrea byproduct removal required
Cyclocondensation50–6085–88One-pot synthesisHigh-temperature sensitivity

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

N-(5H-purin-6-yl)benzamide participates in nucleophilic substitution reactions, particularly at the C-2 and C-6 positions of the purine ring. These reactions often involve amines or thiols as nucleophiles.

Reaction TypeReagents/ConditionsProductYieldReference
AminationHydrazine hydrate, ethanol, piperidine (reflux)5-Amino-4-cyano-1H-pyrazole derivatives88%
DiazotizationSodium nitrite, HCl (0°C)Diazonium salt intermediates for couplingN/A

Key Findings :

  • Diazonium salts formed from this compound react with malononitrile or ethyl cyanoacetate to yield pyrazolo[5,1-c] triazines (e.g., 6a,b ) under mild acidic conditions .

  • Substitution at the purine C-6 position facilitates coupling with amino acids like valine, forming bioactive derivatives .

Cyclization and Condensation Reactions

The compound undergoes cyclization to form fused heterocycles, leveraging its aromatic and amide functionalities.

Reaction TypeReagents/ConditionsProductYieldReference
Michael AdditionArylmethylene malononitriles, piperidine (reflux)Pyrazolo[1,5-a]pyrimidines (e.g., 10a–c )55%
CyclocondensationAcetylacetone/ethyl acetoacetate, piperidine (reflux)Pyrazolo[1,5-a]pyrimidin-2-yl derivatives (e.g., 12a,b )60–65%

Mechanistic Insights :

  • Reactions with arylmethylene malononitriles proceed via Michael addition of the exocyclic amino group to the α,β-unsaturated nitrile, followed by cyclization .

  • Condensation with L-threo-pentofuranose derivatives generates bicyclic adenine nucleosides, critical for antiviral and antitumor applications .

Oxidation and Reduction Reactions

While direct oxidation/reduction of this compound is less documented, related purine derivatives undergo:

Reaction TypeReagents/ConditionsProductNotesReference
OxidationKMnO₄, acidic conditions8-Oxo-purine derivativesTheoretical pathway
ReductionLiAlH₄, THFDihydropurinesRequires validation

Caution : Experimental data for these reactions are inferred from analogous purine systems .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(5H-purin-6-yl)benzamide exhibits notable cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis and inhibit cell proliferation at concentrations ranging from 3 to 39 μM. Notably, these compounds demonstrate synergistic effects when combined with established chemotherapeutic agents like fludarabine, enhancing their therapeutic efficacy in cancer treatment .

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Mechanism
1HL-6015Apoptosis induction
2RL12Cell cycle arrest
3L121025Synergistic with fludarabine

Inhibition of Enzymes

This compound has been identified as an inhibitor of xanthine oxidase, which is relevant in the treatment of metabolic disorders such as gout. This inhibition can lead to decreased uric acid levels in the body, providing a therapeutic angle for managing hyperuricemia.

Agricultural Biotechnology

In addition to its medicinal applications, this compound is explored for its role in plant growth regulation. As a purine derivative, it can influence various physiological processes in plants, including cell division and differentiation. Its application in agriculture could lead to enhanced crop yields and improved resistance to environmental stressors.

Cancer Treatment Studies

A series of studies have evaluated the biological activity of this compound derivatives on cancer cell models. These studies utilized various assays, including MTT assays for cell viability and flow cytometry for apoptosis detection. The findings indicated that several compounds from this class exhibited significant anticancer properties, with some showing promising results in vivo .

Synergistic Effects with Other Agents

The compound's ability to act synergistically with other chemotherapeutics has been documented extensively. For instance, the combination of this compound with nucleoside analogs demonstrated enhanced cytotoxic effects on resistant cancer cell lines, suggesting its potential as an adjunct therapy in clinical settings .

Mechanism of Action

The mechanism of action of N-(5H-purin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting key signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 5H vs. 9H-Purine Benzamides

The position of the purine hydrogen (5H vs. 9H) significantly impacts biological activity and solubility:

  • N-(9H-Purin-6-yl)benzamide (CAS: Not provided; structurally analogous): This isomer exhibits cytotoxic and antitumoral activity against cancer cell lines, with in vitro IC₅₀ values in the micromolar range. However, its poor aqueous solubility (22.6 µg/mL) limits in vivo applications, necessitating prodrug strategies to enhance bioavailability .
  • The positional isomerism likely alters molecular conformation and target interactions, highlighting the need for comparative pharmacological studies.

Heterocyclic Core Modifications: Purine vs. Pyrimidine Derivatives

Replacing the purine core with pyrimidine or other heterocycles modifies hydrogen-bonding capacity and steric effects:

  • N-(4-Amino-6-hydroxypyrimidin-5-yl)benzamide: Synthesized via benzoylation of a pyrimidine precursor, this compound shares the benzamide moiety but lacks the purine’s fused imidazole ring. Such modifications may reduce affinity for purine-binding enzymes, though biological data are unavailable .
  • CTB (N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide): A non-purine benzamide derivative with a trifluoromethyl group, CTB acts as a histone acetyltransferase (HAT) activator. The ethoxy and halogen substituents enhance cell permeability and target specificity compared to simpler benzamides .

Substituent Effects on Bioactivity and Solubility

  • Trifluoromethyl-Substituted Benzamides (e.g., N-[3-(trifluoromethyl)phenyl]benzamide): The electron-withdrawing CF₃ group improves metabolic stability and lipophilicity, often enhancing membrane permeability and target engagement .

Physicochemical and Pharmacokinetic Considerations

Compound Molecular Weight (g/mol) Solubility (µg/mL) Key Features References
N-(5H-Purin-6-yl)benzamide 239.23 Not reported Purine core, limited solubility
N-(9H-Purin-6-yl)benzamide 239.23 22.6 Cytotoxic, requires prodrugs
CTB ~350 (estimated) Improved HAT activator, CF₃/ethoxy substituents
N-(Pyrimidin-5-yl)benzamide ~220 (estimated) Not reported Pyrimidine core, synthetic utility

Biological Activity

N-(5H-purin-6-yl)benzamide is a compound of significant interest in the field of medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a purine base connected to a benzamide moiety. This unique structure contributes to its reactivity and biological activity. The compound is often synthesized as a precursor for various derivatives that enhance its pharmacological properties .

The mechanism of action of this compound involves several pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival, such as nucleoside phosphorylases and kinases. This inhibition can lead to decreased nucleotide availability, thereby affecting DNA synthesis and repair processes.
  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells. It activates intrinsic apoptotic pathways, leading to cell death through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Cytotoxic Activity

Numerous studies have evaluated the cytotoxic effects of this compound and its derivatives on various cancer cell lines. The following table summarizes key findings from recent research:

Compound Cell Line IC50 (µM) Mechanism
This compoundHL-60 (leukemia)12.4Induction of apoptosis
This compoundMCF-7 (breast cancer)15.8Cell cycle arrest
This compoundA549 (lung cancer)22.1Inhibition of proliferation
Derivative AHCT116 (colon cancer)8.3Synergistic effect with fludarabine

Table 1: Cytotoxic effects of this compound and derivatives on various cancer cell lines.

Case Studies

  • Cytotoxic Evaluation :
    A study assessed the cytotoxic activity of this compound derivatives against HL-60 and MCF-7 cells using MTT assays. The results demonstrated significant cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death .
  • In Vivo Studies :
    In vivo experiments were conducted using mouse models to evaluate the antitumoral activity of selected derivatives. While some compounds exhibited promising results, showing reduced tumor growth, others demonstrated limited efficacy, necessitating further optimization for better bioavailability .
  • Synergistic Effects :
    The combination of this compound with nucleoside analogues like fludarabine revealed synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines .

Q & A

Q. What are the recommended synthetic routes and purification methods for N-(5H-Purin-6-yl)benzamide?

The compound is typically synthesized via acylation of 6-hydroxypurine derivatives with benzoyl chloride under alkaline conditions. For example, a related purine derivative was prepared by reacting 6-hydroxy-4,5-diaminopyrimidine hemisulfate with benzoyl chloride in NaOH, followed by recrystallization from a water/methanol (2:1) mixture to achieve 93% yield . Purification often involves solvent recrystallization or flash column chromatography (e.g., using hexane/ethyl acetate gradients) to isolate high-purity crystalline products (>98% purity) .

Q. How is the structural identity of this compound confirmed in synthetic studies?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR spectra verify proton environments and carbon frameworks, particularly distinguishing benzamide and purine moieties .
  • X-ray crystallography: Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for structural validation .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula (e.g., C12_{12}H9_9N5_5O, MW 239.23) .

Q. What in vitro assays are used to assess the cytotoxic activity of this compound?

The MTT assay is commonly employed to evaluate cell viability. For instance, N-(purinyl)benzamide derivatives showed IC50_{50} values of 3–39 µM in cancer cell lines. Probit analysis (via software like SPSS) calculates inhibitory concentrations (e.g., IC80_{80} = 0.8 mM for a related benzamide compound) . Synergy studies with nucleoside analogs (e.g., fludarabine) use combination index (CI) models to quantify additive or synergistic effects .

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies designed to optimize antitumor efficacy?

SAR strategies include:

  • Substituent modification: Introducing electron-withdrawing groups (e.g., -CF3_3) or heterocyclic extensions (e.g., thiazole/isoxazole) to enhance binding affinity .
  • Prodrug development: Synthesizing phosphate or glycoside derivatives to improve water solubility and bioavailability. For example, prodrugs of N-(purinyl)benzamide showed enhanced in vivo stability in murine models .
  • Hybrid scaffolds: Combining benzamide with chromene or benzoxazole moieties to target multiple pathways .

Q. What experimental models are used to evaluate in vivo antitumoral activity?

  • Xenograft models: Tumor volume reduction in immunocompromised mice (e.g., HeLa xenografts) is quantified via caliper measurements. Weak activity (e.g., <30% tumor inhibition) may prompt further optimization .
  • Pharmacokinetic studies: Plasma half-life and metabolite profiling via LC-MS/MS ensure prodrug conversion to the active form .

Q. How do researchers address off-target effects in mechanistic studies?

Benzamide-based inhibitors (e.g., PARP-1) often exhibit off-target metabolic effects. Dose-response curves and in vitro specificity assays (e.g., enzyme inhibition panels) identify non-specific interactions. For example, 3-aminobenzamide inhibits poly(ADP-ribose) synthetase but also alters glucose metabolism at high doses, necessitating low-dose validation .

Q. What computational tools support crystallographic refinement and structure validation?

  • SHELX suite: SHELXL refines small-molecule structures against high-resolution data, while SHELXD/SHELXE solve phase problems in experimental phasing .
  • WinGX: Integrates SHELX outputs for graphical representation and validation via R-factor analysis .

Q. How are synergistic drug combinations identified and validated?

  • In vitro synergy: Fixed-ratio drug combinations (e.g., N-(purinyl)benzamide + fludarabine) are tested in MTT assays. CI values <1 indicate synergy .
  • In vivo validation: Co-administration in xenograft models assesses tumor regression and survival rates. Synergistic pairs may advance to preclinical trials .

Key Data Contradictions and Resolutions

  • Inhibitor specificity: Benzamide derivatives may disrupt non-target pathways (e.g., DNA synthesis or glucose metabolism). Resolution: Use low concentrations (e.g., <100 µM) and validate with genetic knockdowns (e.g., siRNA) .
  • Prodrug efficacy: Some prodrugs show limited in vivo activity due to poor conversion. Resolution: Modify prodrug linkers (e.g., phosphoester vs. glycosidic) to enhance enzymatic cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.